molecular formula C10H12ClNO3S B4236931 N-allyl-5-chloro-2-methoxybenzenesulfonamide

N-allyl-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B4236931
M. Wt: 261.73 g/mol
InChI Key: CCUJDVPLPABDQR-UHFFFAOYSA-N
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Description

“N-allyl-5-chloro-2-methoxybenzenesulfonamide” is a chemical compound that is a derivative of “5-chloro-2-methoxybenzenesulfonamide”. The latter is known to have a molecular weight of 221.66 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, which includes N-allyl-5-chloro-2-methoxybenzenesulfonamide, involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. This yields N-(5-chloro-2-methoxyphenyl)benzene sulfonamide. The target compounds are then obtained by stirring N-(5-chloro-2-methoxyphenyl)benzene sulfonamide with different electrophiles in the presence of N,N-dimethyl formamide and sodium hydride .


Molecular Structure Analysis

The molecular formula of “5-chloro-2-methoxybenzenesulfonamide” is CHClNOS . Its average mass is 221.661 Da and its monoisotopic mass is 220.991348 Da .


Physical And Chemical Properties Analysis

“5-chloro-2-methoxybenzenesulfonamide” is a powder at room temperature . It has a melting point of 152-153 degrees .

Scientific Research Applications

Safety and Hazards

The safety information available for “5-chloro-2-methoxybenzenesulfonamide” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with a variety of targets, including enzymes and receptors . The specific role of these targets would depend on the context of the biological system in which the compound is active.

Mode of Action

Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-allyl-5-chloro-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

properties

IUPAC Name

5-chloro-2-methoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-6-12-16(13,14)10-7-8(11)4-5-9(10)15-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUJDVPLPABDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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